N-Methyl-3-chloroindol-5-carbaldehyde
Description
N-Methyl-3-chloroindol-5-carbaldehyde is a heteroaromatic compound featuring an indole core structure (a fused benzene and pyrrole ring system) substituted with a methyl group at the nitrogen atom (N1), a chlorine atom at the 3-position, and an aldehyde group at the 5-position (Figure 1). Its IUPAC name is derived from this substitution pattern, reflecting the positions and types of functional groups. The compound’s molecular formula is C₁₀H₈ClNO, with a molecular weight of 201.63 g/mol.
Indole derivatives are widely studied due to their roles in pharmaceuticals, agrochemicals, and materials science. The aldehyde group at position 5 introduces reactivity for further functionalization (e.g., via condensation or nucleophilic addition), while the chloro and methyl substituents modulate electronic and steric properties.
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
3-chloro-1-methylindole-5-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-12-5-9(11)8-4-7(6-13)2-3-10(8)12/h2-6H,1H3 |
InChI Key |
JNRPUPDHCVYDML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (a bicyclic structure with two fused benzene rings and an imide group).
- Substituents : Chlorine at position 3, phenyl group at the nitrogen.
- Key Features : The rigid, planar phthalimide core contributes to high thermal stability, making it suitable for polymer synthesis (e.g., polyimides) . Unlike N-Methyl-3-chloroindol-5-carbaldehyde, this compound lacks an aldehyde group, limiting its utility in reactions requiring aldehyde-mediated coupling.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core Structure : Pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).
- Substituents :
- Aldehyde at position 4.
- Methyl at position 1.
- Trifluoromethyl at position 3.
- 3-Chlorophenylsulfanyl at position 5.
- Key Features: The pyrazole core offers distinct electronic properties compared to indole, with enhanced electronegativity due to the trifluoromethyl group. The aldehyde at position 4 is sterically accessible, contrasting with the 5-position aldehyde in the indole derivative .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reactivity and Stability Insights
Research Findings and Insights
Core Structure Impact :
- Indole derivatives exhibit π-π stacking and hydrogen-bonding capabilities due to the NH group (methylated in this case) and aromatic system, making them valuable in drug design. Phthalimides, with their rigid cores, are preferred for high-performance polymers .
- Pyrazole derivatives, such as the compound in , often display enhanced metabolic stability in agrochemicals due to the trifluoromethyl group’s electronegativity .
Substituent Effects: The 5-position aldehyde in the indole derivative may participate in Schiff base formation, a key step in synthesizing bioactive compounds. In contrast, the 4-position aldehyde in the pyrazole analog is less sterically hindered, favoring rapid nucleophilic attacks.
Synthetic Challenges: Achieving high purity in 3-chloro-N-phenyl-phthalimide (as noted in ) requires precise control of reaction conditions, a challenge that may extend to this compound synthesis due to similar halogenated intermediates.
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